Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-
Description
The target compound is a benzenesulfonamide derivative featuring a 4-(1,1-dimethylethyl) substituent on the benzene ring and a urea-linked 24-norcholan moiety. This norcholan group, a modified steroid backbone with ethyl, hydroxy, and hydroxylated positions, introduces steroidal interactions to the sulfonamide scaffold. Benzenesulfonamides are widely studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase, JAK2) and herbicidal activity .
Properties
Molecular Formula |
C36H58N2O5S |
|---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3S,5R,6R,7R,8R,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea |
InChI |
InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24+,26-,27-,28+,29+,30-,31-,32-,35-,36-/m1/s1 |
InChI Key |
SJKLCUGQVVYDCX-YNNXSQSESA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzenesulfonamide derivatives bearing bulky substituents and steroidal fragments typically follows a multi-step approach involving:
Step 1: Preparation of the sulfonyl chloride intermediate
Starting from the corresponding benzenesulfonic acid or benzenesulfonamide precursor, the sulfonyl chloride is generated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).Step 2: Formation of the sulfonamide core
The sulfonyl chloride intermediate is reacted with an amine bearing the desired substituents (e.g., tert-butylamine or a protected steroidal amine derivative) to form the sulfonamide linkage.Step 3: Introduction of the urea or carbamoyl group
The N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl] moiety is introduced by coupling the steroidal amine with an isocyanate or carbamoyl chloride derivative, forming the urea linkage.Step 4: Final functional group modifications and purification
Hydroxyl groups on the steroidal ring may be protected/deprotected as needed, and the final compound is purified by chromatographic methods.
Detailed Synthetic Route Example
Based on the structural analog BM-573 and related sulfonylurea compounds, a plausible synthetic route is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonyl chloride formation | Benzenesulfonic acid derivative + SOCl₂, reflux | Benzenesulfonyl chloride intermediate |
| 2 | Sulfonamide formation | Sulfonyl chloride + 4-methyl aniline, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-(4-methylphenyl)benzenesulfonamide |
| 3 | Urea linkage formation | Sulfonamide + tert-butyl isocyanate or carbamoyl chloride, mild heating | Formation of sulfonylurea with tert-butyl group |
| 4 | Steroidal amine coupling | Steroidal amine derivative + activated sulfonylurea intermediate, coupling agents (e.g., EDC, HOBt) | Attachment of steroidal moiety via carbamoyl linkage |
| 5 | Purification | Chromatography (e.g., silica gel column) | Pure target compound |
This synthetic approach is supported by patent literature describing similar sulfonamide-sulfonylurea compounds with steroidal substitutions.
Key Considerations in Synthesis
Steric hindrance : The bulky tert-butyl group and steroidal moiety require careful control of reaction conditions to avoid side reactions or incomplete coupling.
Protection/deprotection steps : Hydroxyl groups on the steroid may need protection to prevent unwanted reactions during coupling.
Purification challenges : Due to the compound's complexity and polarity (topological polar surface area of 142 Ų), high-performance liquid chromatography (HPLC) or preparative chromatography is often necessary.
Yield optimization : Reaction times, temperature, and stoichiometry must be optimized to maximize yield and purity.
Research Findings and Data
Patent and Literature Data
The compound BM-573 and its analogs have been patented for pharmaceutical applications, indicating established synthetic routes involving sulfonyl chloride intermediates and sulfonylurea formation.
Experimental data from PubChem and related databases confirm the molecular structure and physicochemical properties consistent with the described synthetic approach.
Analytical Characterization
Typical analytical methods used to confirm the structure and purity include:
| Method | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H, ¹³C NMR) |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Infrared Spectroscopy (IR) | Functional group identification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isolation |
Summary Table of Preparation Methods
| Preparation Stage | Description | Typical Reagents/Conditions | Challenges/Notes |
|---|---|---|---|
| Sulfonyl chloride formation | Conversion of sulfonic acid to sulfonyl chloride | Thionyl chloride (SOCl₂), reflux | Moisture sensitive, requires dry conditions |
| Sulfonamide formation | Reaction with aniline derivative | 4-Methylaniline, base, inert solvent | Steric hindrance from substituents |
| Urea linkage formation | Coupling with isocyanate or carbamoyl chloride | tert-Butyl isocyanate, mild heating | Control of reaction to avoid side products |
| Steroidal amine coupling | Attachment of steroidal moiety via urea linkage | Coupling agents (EDC, HOBt), protected steroidal amine | Protection/deprotection steps necessary |
| Purification | Isolation of pure compound | Chromatography (silica gel, HPLC) | Complex polarity requires optimized methods |
- PubChem Compound Summary for CID 5312142, Benzenesulfonamide derivatives, including BM-573, accessed April 2025.
- WIPO PATENTSCOPE, patent documents related to sulfonylurea compounds with steroidal moieties, accessed April 2025.
Chemical Reactions Analysis
EDP-305 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of EDP-305 that retain its farnesoid X receptor agonist activity .
Scientific Research Applications
EDP-305 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of farnesoid X receptor agonists. In biology, it helps in understanding the role of farnesoid X receptor in regulating metabolic pathways. In medicine, EDP-305 is being investigated for its potential to treat non-alcoholic steatohepatitis and other liver diseases. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
EDP-305 exerts its effects by selectively activating the farnesoid X receptor. This activation leads to the regulation of key enzymes and transporters involved in bile acid metabolism, lipid metabolism, and glucose homeostasis. The molecular targets and pathways involved include the small heterodimer partner, fibroblast growth factor 19, and cholesterol 7 alpha-hydroxylase .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Benzenesulfonamide Derivatives
Key Observations :
- Lipophilicity : The tert-butyl group in compound 9k increases molecular weight (432.54 vs. 390.43 for 9j) and melting point (205–208°C vs. 218–220°C), suggesting enhanced crystalline packing despite higher lipophilicity .
- Biological Activity: The norcholan moiety in the target compound distinguishes it from phosphoglycolylating agents (e.g., 9k) and kinase inhibitors (e.g., TG101209). Steroidal modifications may target nuclear receptors (e.g., glucocorticoid, estrogen) or transporters, unlike the enzymatic targets of analogues .
Pharmacological Potential vs. Known Analogues
- TG101209: A JAK2 inhibitor with a tert-butyl group and pyrimidine substituent, TG101209 demonstrates nanomolar potency. The target compound’s norcholan group may redirect activity toward steroid-dependent cancers or metabolic disorders .
- Triasulfuron: This herbicide shares a sulfonylurea motif but targets plant-specific enzymes. The norcholan moiety could reduce cross-reactivity with mammalian systems .
Biological Activity
Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on a specific benzenesulfonamide derivative: 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- . The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O2S |
| Molecular Weight | 342.46 g/mol |
| InChI | InChI=1S/C19H22N2O2S/c1-13... |
| InChIKey | OTMVMNYEJUBPLF-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit significant anticancer activity. For instance, analogs of benzenesulfonamide have been shown to inhibit the activity of tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma (GBM) progression. A study found that certain derivatives led to a 78% inhibition of cell growth in U87 GBM cells compared to less than 10% inhibition in non-cancerous cells . This selective cytotoxicity highlights the potential for developing targeted therapies based on this compound.
The mechanism by which these compounds exert their effects often involves interaction with specific receptors or enzymes. For example, docking studies suggest that benzenesulfonamide derivatives can act as inhibitors of calcium channels, which play a critical role in cardiac function and blood pressure regulation . The interaction with calcium channels may lead to decreased perfusion pressure and coronary resistance in isolated heart models .
Study on Cardiovascular Effects
In an experimental model using isolated rat hearts, the derivative 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant reduction in perfusion pressure and coronary resistance compared to control conditions. This suggests that modifications to the benzenesulfonamide structure can influence cardiovascular responses .
Structure-Activity Relationships (SAR)
Research has established structure-activity relationships (SAR) for various benzenesulfonamide derivatives. For instance, modifications to the sulfonamide moiety can enhance anticancer activity while maintaining selectivity towards cancer cells . The development of quantitative structure–activity relationship (QSAR) models has further supported these findings by correlating chemical structure with biological activity .
Summary of Findings
The biological activity of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- shows promise in both anticancer and cardiovascular applications. The following table summarizes key findings from various studies:
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | 78% inhibition in GBM cells (U87) |
| Cardiovascular Effects | Decreased perfusion pressure and coronary resistance |
| Mechanism | Potential calcium channel inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
